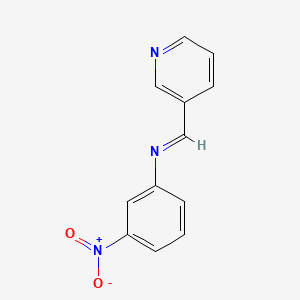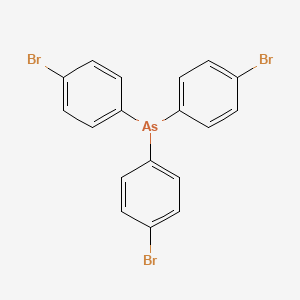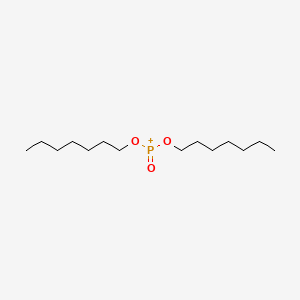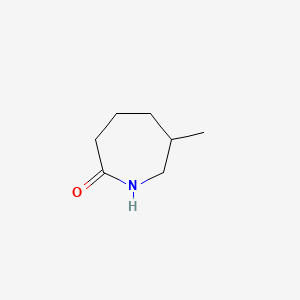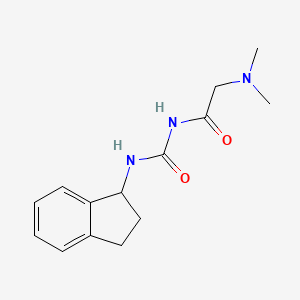
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is a complex organic compound with a unique structure that includes a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of diethyl oxalate and ethyl chloroacetate as starting materials. The reaction proceeds through a series of steps including condensation, hydrolysis, esterification, and Grignard reactions . The final product is purified using acid-base treatment to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethyloctahydronaphthalenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 17-[2-hydroxy-3-(2-hydroxypropan-2-yl)cyclopentyl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cyclopropane-containing natural products
Uniqueness
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
13065-22-0 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-12,17H,5-9H2,1-4H3 |
Clave InChI |
CUDHRTAOLMZZFB-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC(CCC2(CCC1=O)C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


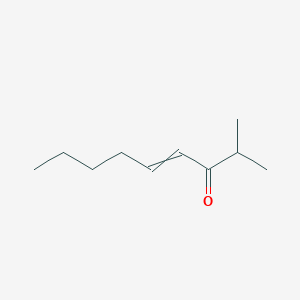

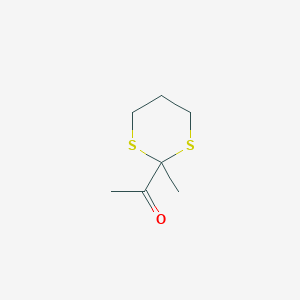
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
